molecular formula C12H9ClO5 B1363280 [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 326102-48-1

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B1363280
CAS RN: 326102-48-1
M. Wt: 268.65 g/mol
InChI Key: ZWRVNXQUKBLRAT-UHFFFAOYSA-N
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Description

The compound “[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a type of coumarin derivative . It has a molecular formula of C12H9ClO5 .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a hydroxy-methylcoumarin with a chloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound includes a 2H-chromene ring, which is essentially planar . The compound also contains a chlorine atom, a methyl group, and an acetic acid group attached to the chromene ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) are not available in the retrieved literature.

Scientific Research Applications

I have conducted a search for the scientific research applications of “[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” and found several unique applications. Below are the details for each field:

Photoactive Cellulose Derivatives

This compound has been used in the synthesis of water-soluble photoactive cellulose derivatives. These derivatives are prepared by esterification of cellulose with the compound, which could have potential applications in creating photoactive materials .

Anti-inflammatory Activity

The compound has shown potential for anti-inflammatory activity by inhibiting the denaturation of proteins, which is a significant indicator of anti-inflammatory properties .

Antimicrobial Activity

Synthesized derivatives of this compound have been tested for antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents .

Chemical Synthesis

The compound is involved in chemical synthesis processes, particularly in the preparation of other complex molecules with potential applications in various fields of research, including life science and material science .

Coumarin Clubbed Thiazines

It has been used in the synthesis of coumarin clubbed thiazines, which are evaluated for their biological activities. This indicates its role in medicinal chemistry for drug design and discovery .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could be a promising candidate for drug development .

Mechanism of Action

Target of Action

The primary targets of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

properties

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRVNXQUKBLRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354808
Record name [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid

CAS RN

326102-48-1
Record name 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326102-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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